molecular formula C9H18N2O2S B14505710 hexyl N-[amino(methylsulfanyl)methylidene]carbamate

hexyl N-[amino(methylsulfanyl)methylidene]carbamate

Cat. No.: B14505710
M. Wt: 218.32 g/mol
InChI Key: CCOFFJGINSHUCT-UHFFFAOYSA-N
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Description

Hexyl N-[amino(methylsulfanyl)methylidene]carbamate is a chemical compound known for its unique structure and properties. It belongs to the class of carbamates, which are widely used in organic synthesis as protecting groups for amines. This compound is characterized by the presence of a hexyl group, an amino group, and a methylsulfanyl group, making it a versatile molecule in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl N-[amino(methylsulfanyl)methylidene]carbamate typically involves the reaction of hexylamine with a suitable carbamate precursor. One common method is the reaction of hexylamine with methyl isothiocyanate, followed by the addition of a methylsulfanyl group. The reaction conditions often require mild temperatures and the presence of a base to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Hexyl N-[amino(methylsulfanyl)methylidene]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Hexyl N-[amino(methylsulfanyl)methylidene]carbamate has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases involving enzyme dysregulation.

    Industry: It is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of hexyl N-[amino(methylsulfanyl)methylidene]carbamate involves its interaction with specific molecular targets. In the case of enzyme inhibition, the compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This is particularly relevant in the inhibition of acetylcholinesterase, where the compound forms a stable complex with the enzyme, leading to its inactivation .

Comparison with Similar Compounds

Hexyl N-[amino(methylsulfanyl)methylidene]carbamate can be compared with other carbamates such as:

The uniqueness of this compound lies in its combination of a hexyl group, an amino group, and a methylsulfanyl group, which imparts distinct reactivity and properties compared to other carbamates .

Properties

Molecular Formula

C9H18N2O2S

Molecular Weight

218.32 g/mol

IUPAC Name

hexyl N-[amino(methylsulfanyl)methylidene]carbamate

InChI

InChI=1S/C9H18N2O2S/c1-3-4-5-6-7-13-9(12)11-8(10)14-2/h3-7H2,1-2H3,(H2,10,11,12)

InChI Key

CCOFFJGINSHUCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)N=C(N)SC

Origin of Product

United States

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